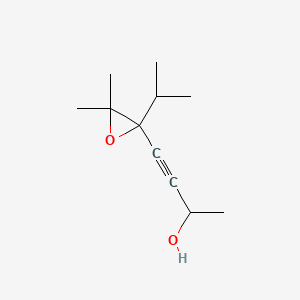
4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol is an organic compound with a complex structure that includes an oxirane ring, a butynol group, and several methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3,3-dimethyl-2-isopropyl-1-butene with an appropriate oxidizing agent to form the oxirane ring. This is followed by the addition of a butynol group under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxirane ring or the butynol group into other functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol involves its interaction with various molecular targets and pathways. The oxirane ring and butynol group can participate in chemical reactions that modify biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol include:
- 3,3-Dimethyl-2-isopropyl-1-butene
- 3,3-Dimethyl-2-isopropyl-1-butene oxide
- 4-(3,3-Dimethyl-2-isopropyloxiranyl)-2-butanol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
4-(3,3-dimethyl-2-propan-2-yloxiran-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H18O2/c1-8(2)11(7-6-9(3)12)10(4,5)13-11/h8-9,12H,1-5H3 |
Clave InChI |
SOBHZYFGFCEQFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(C(O1)(C)C)C#CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


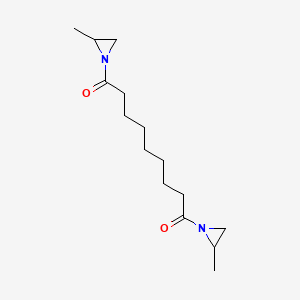
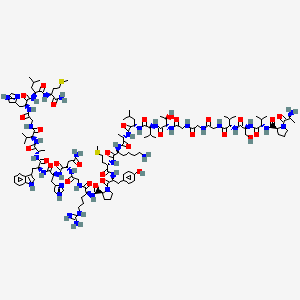

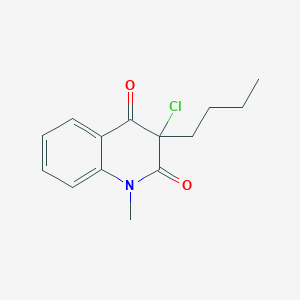

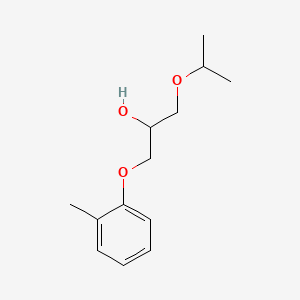
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)

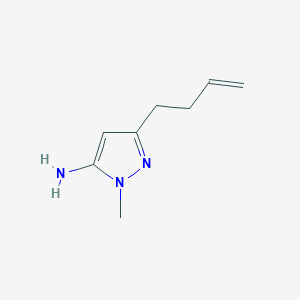
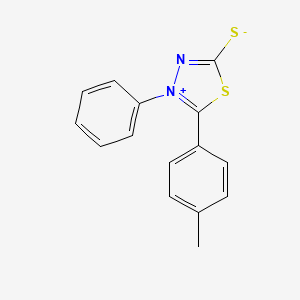
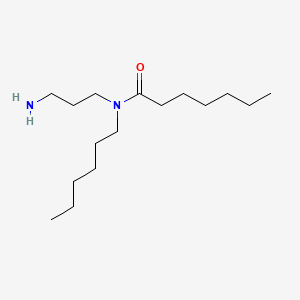
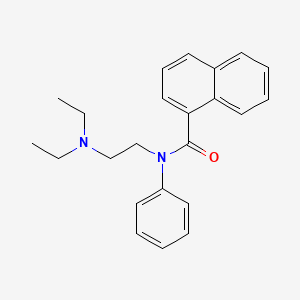
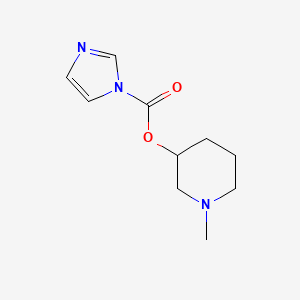
![1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-](/img/structure/B13796252.png)
